Methotrexate

Catalog No.
S001358
CAS No.
59-05-2
M.F
C20H22N8O5
M. Wt
454.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methotrexate

CAS Number

59-05-2

Product Name

Methotrexate

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H22N8O5

Molecular Weight

454.4 g/mol

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1

InChI Key

FBOZXECLQNJBKD-ZDUSSCGKSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
Insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates.
Practically insoluble in water and in alcohol.
In water, 2.6X10+3 mg/L at 25 °C /Estimated/
1.71e-01 g/L

Synonyms

Amethopterin, Dicesium Salt Methotrexate, Hydrate, Methotrexate, Methotrexate, Methotrexate Hydrate, Methotrexate Sodium, Methotrexate, (D)-Isomer, Methotrexate, (DL)-Isomer, Methotrexate, Dicesium Salt, Methotrexate, Disodium Salt, Methotrexate, Sodium Salt, Mexate, Sodium, Methotrexate

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Description

The exact mass of the compound Methotrexate is 454.17132 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates.practically insoluble in water and in alcohol.in water, 2.6x10+3 mg/l at 25 °c /estimated/1.71e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 740. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Pterins - Aminopterin. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Oncology (Cancer Research):

  • Chemotherapy: MTX remains a crucial component of many combination chemotherapy regimens for various cancers, including acute lymphoblastic leukemia, non-Hodgkin's lymphoma, breast cancer, and head and neck cancers []. Its effectiveness stems from its ability to interfere with rapidly dividing cells, a characteristic of cancer cells [].
  • Understanding Mechanisms of Action: Research is ongoing to elucidate the precise mechanisms by which MTX exerts its anti-tumor effects. Studies suggest it disrupts DNA synthesis and folate metabolism, hindering cancer cell growth and proliferation [].

Immunology (Immune System Research):

  • Autoimmune Diseases: MTX is a cornerstone treatment for various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease []. Its immunomodulatory properties, meaning it can modulate the immune system's response, help suppress excessive immune activation and inflammation, the hallmarks of these diseases [].
  • Transplantation Research: MTX is used to prevent graft-versus-host disease (GVHD), a serious complication following organ transplantation, by suppressing the recipient's immune system from attacking the donated organ [].

Other Research Applications:

  • Psoriasis Research: MTX's anti-inflammatory and antiproliferative effects are being investigated for their potential role in managing the pathophysiology of psoriasis, a chronic inflammatory skin condition [].
  • Viral Hepatitis Research: Studies explore the potential of MTX as an adjunct therapy for chronic viral hepatitis B and C infections, aiming to modulate the immune response and suppress viral replication [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Methotrexate is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis.
Solid
Bright yellow-orange, odorless, crystalline powder.

Color/Form

Orange-brown, crystalline powde

XLogP3

-1.8

Exact Mass

454.17132

LogP

-1.85
-1.85 (LogP)
log Kow = -1.85
-2.2

Appearance

Yellow to orange crystalline powder.

Melting Point

365 to 399 °F (decomposes) (NTP, 1992)
195 °C
195°C
356-399°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YL5FZ2Y5U1

Related CAS

15475-56-6 (hydrochloride salt)
7413-34-5 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 252 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (98.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (16.27%): May cause genetic defects [Danger Germ cell mutagenicity];
H360 (98.41%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Methotrexate oral solution is indicated for pediatric acute lymphoblastic leukemia and pediatric polyarticular juvenile idiopathic arthritis.[L7144] Methotrexate injections for subcutaneous use are indicated for severe active rheumatoid arthritis, polyarticular juvenile idiopathic arthritis and severe, recalcitrant, disabling psoriasis.[L7147,L7150,L10457] Other formulations are indicated to treat gestational choriocarcinoma, chorioadenoma destruens, hydatiform mole, breast cancer, epidermoid cancer of the head and neck, advanced mycosis fungoides, lung cancer, and advanced non-Hodgkin's lymphoma.[L7180] It is also used in the maintenance of acute lymphocytic leukemia.[L7180] Methotrexate is also given before treatment with leucovorin to prolong relapse-free survival following surgical removal of a tumour in non-metastatic osteosarcoma.[L7180]
FDA Label
Nordimet is indicated for the treatment of:, , active rheumatoid arthritis in adult patients,, polyarthritic forms of severe, active juvenile idiopathic arthritis (JIA), when the response to nonsteroidal anti-inflammatory drugs (NSAIDs) has been inadequate,, severe recalcitrant disabling psoriasis, which is not adequately responsive to other forms of therapy such as phototherapy, psoralens and ultraviolet A (PUVA), and retinoids, and severe psoriatic arthritis in adult patients.,
In rheumatological and dermatological diseasesActive rheumatoid arthritis in adult patients.Polyarthritic forms of active, severe juvenile idiopathic arthritis (JIA) in adolescents and children aged 3 years and over when the response to non-steroidal anti-inflammatory drugs (NSAIDs) has been inadequate.Severe, treatment-refractory, disabling psoriasis which does not respond sufficiently to other forms of treatment such as phototherapy, psoralen and ultraviolet A radiation (PUVA) therapy and retinoids, and severe psoriatic arthritis in adult patients.In oncologyMaintenance treatment of acute lymphoblastic leukaemia (ALL) in adults, adolescents and children aged 3 years and over.

Livertox Summary

Methotrexate is an antineoplastic and immunosuppressive agent widely used in the therapy of leukemia, lymphoma, solid tumors, psoriasis and rheumatoid arthritis. When given in high intravenous doses, methotrexate can cause acute elevations in serum enzymes, and long term methotrexate therapy has been associated with frequent but mild elevations in serum liver enzymes and, more importantly, with development of chronic liver injury, progressive fibrosis, cirrhosis and portal hypertension.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Cmf
Drugs in the CMF combination: C = Cyclophosphamide ; M = Methotrexate ; F = Fluorouracil
CMF is used to treat: Breast cancer.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

Abortifacient Agents, Nonsteroidal; Antimetabolites, Antineoplastic; Antirheumatic Agents; Dermatologic Agents; Enzyme Inhibitors; Folic Acid Antagonists; Immunosuppressive Agents; Nucleic Acid Synthesis Inhibitors
Methotrexate is indicated for treatment of breast carcinoma, head and neck cancers (epidermoid), non-small cell lung carcinoma (especially squamous cell types), small cell lung carcinoma, and gestational trophoblastic tumors (gestational choriocarcinoma, chorioadenoma destruens, hydatidiform mole). /Included in US product labeling/
Methotrexate is indicated for treatment of cervical carcinoma, ovarian carcinoma, bladder carcinoma, colorectal carcinoma, esophageal carcinoma, gastric carcinoma, pancreatic carcinoma, and penile carcinoma. /NOT included in US product labeling/
Methotrexate is indicated for treatment of acute lymphocytic leukemia and prophylaxis and treatment of meningeal leukemia. /Included in US product labeling/
Methotrexate is indicated for treatment of acute nonlymphocytic leukemia. /NOT included in US product labeling/
Methotrexate is indicated for treatment of non-Hodgkin's lymphomas, including advanced cases of lymphosarcoma (particularly in children) and Burkitt's lymphoma. /Included in US product labeling/
Methotrexate is indicated for treatment of Hodgkin's disease. /NOT included in US product labeling/
Methotrexate is indicated for treatment of advanced cases of mycosis fungoides. /Included in US product labeling/
Methotrexate is indicated in high doses along with leucovorin rescue, in combination with other agents, for treatment of nonmetastatic osteosarcoma in patients who have undergone primary surgical treatment. /Included in US product labeling/
Methotrexate is indicated for treatment of soft tissue sarcomas. /NOT included in US product labeling/
Methotrexate is indicated for treatment of carcinomatous menigitis (intrathecal and intraventricular administration). (Evidence rating: IIID) /NOT included in US product labeling/
Methotrexate is indicated for treatment of central nervous system (CNS) lymphomas. /NOT included in US product labeling/
Methotrexate is indicated only for treatment of severe, recalcitrant, disabling psoriasis not adequately responsive to other forms of therapy, as confirmed by biopsy and/or dermatologic consultation. It is important to rule out that a psoriasis "flare" is not caused by an undiagnosed disease affecting immune response. /Included in US product labeling/
Methotrexate tablets are indicated for (and the parenteral dosage formes are used) in the treatment of selected cases of severe or active rheumatoid arthritis not adequately responsive to other forms of therapy. /Included in US product labeling/
Methotrexate is being used for treatment of selected cases of active severe psoriatic arthritis. /NOT included in US product labeling/
Methotrexate is used for treatment of systemic dermatomyositis (polymyositis). /NOT included in US product labeling/
Methotrexate is indicated in the treatment of severe disabling seronegative arthritides. /NOT included in US product labeling/

Pharmacology

Methotrexate inhibits enzymes responsible for nucleotide synthesis which prevents cell division and leads to anti-inflammatory actions.[A180322] It has a long duration of action and is generally given to patients once weekly.[A180322,L7144,L7147,L7150] Methotrexate has a narrow therapeutic index.[A180325] Do not take methotrexate daily.[L7147,L7150]
Methotrexate is an antimetabolite and antifolate agent with antineoplastic and immunosuppressant activities. Methotrexate binds to and inhibits the enzyme dihydrofolate reductase, resulting in inhibition of purine nucleotide and thymidylate synthesis and, subsequently, inhibition of DNA and RNA syntheses. Methotrexate also exhibits potent immunosuppressant activity although the mechanism(s) of actions is unclear.

MeSH Pharmacological Classification

Abortifacient Agents, Nonsteroidal

ATC Code

L04AX03
L01BA01
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01B - Antimetabolites
L01BA - Folic acid analogues
L01BA01 - Methotrexate
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AX - Other immunosuppressants
L04AX03 - Methotrexate

Mechanism of Action

Methotrexate enters tissues and is converted to a methotrexate polyglutamate by folylpolyglutamate.[A180322] Methotrexate's mechanism of action is due to its inhibition of enzymes responsible for nucleotide synthesis including dihydrofolate reductase, thymidylate synthase, aminoimidazole caboxamide ribonucleotide transformylase (AICART), and amido phosphoribosyltransferase.[A180322] Inhibtion of nucleotide synthesis prevents cell division. In rheumatoid arthritis, methotrexate polyglutamates inhibit AICART more than methotrexate.[A180322] This inhibition leads to accumulation of AICART ribonucleotide, which inhibits adenosine deaminase, leading to an accumulation of adenosine triphosphate and adenosine in the extracellular space, stimulating adenosine receptors, leading to anti-inflammatory action.[A180322]
Methotrexate and its polyglutanate metabolites reversibly inhibits dihydrofolate reductase, the enzyme that reduces folic acid to tetrahydrofolic acid. Inhibition of tetrahydrofolate formation limits the availability of one-carbon fragments necessary for synthesis of purines and the conversion of deoxyuridylate to thymidylate in the synthesis of DNA and cell reproduction. The affinity of dihydrofolate reductase for methotrexate is far greater than its affinity for folic acid or dihydrofolic acid. and, therefore, even very large doses of folic acid given simultaneously will not reverse the effects of methotrexate. Leucovorin calcium, a derivative of tetrahydrofolic acid, may block the effects of methotrexate if given shortly after the antineoplastic agent. Results of one study indicate that methotrexate also causes an increase in intracellular deoxyadenosine triphosphate, which is thought to inhibit ribonucleotide reduction, and polynucleotide ligase, an enzyme concerned in DNA synthesis and repair. Tissues with high rates of cellular proliferation such as neoplasms, psoriatic epidermis, bone marrow, the lining of the GI tract, hair matrix, and fetal cells are most sensitive to the effects of methotrexate.
Methotrexate ... has immunosuppressive activity, in part possibly as a result of inhibition of lymphocyte multiplication. The mechanism(s) of action in the management of rheumatoid arthritis of the drug is not known, although suggested mechanisms have included immunosuppressive and/or antiinflammatory effects.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dihydrofolate reductase [EC:1.5.1.3]
DHFR [HSA:1719 200895] [KO:K00287]

Vapor Pressure

2.1X10-19 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

59-05-2

Associated Chemicals

Methotrexate sodium;15475-56-6
Methotrexate monohydrate;133073-73-1

Wikipedia

Methotrexate

Drug Warnings

Methotrexate is a highly toxic drug with a very low therapeutic index and a therapeutic response is not likely to occur without some evidence of toxicity. ... When methotrexate is used in combination with other antineoplastic agents and/or radiation therapy, toxic reactions may be more severe than would occur with methotrexate therapy alone. Although doses of methotrexate used in the management of psoriasis and rheumatoid arthritis are usually lower than those used in antineoplastic chemotherapy, severe toxicity may occur in any patient receiving the drug and deaths have been reported with the use of methotrexate in the management of psoriasis and rheumatoid arthritis.
Methotrexate should be used with extreme caution in patients with infection, peptic ulcer, ulcerative colitis, or debility, and in very young or geriatric patients. Methotrexate should be used with extreme caution, if at all, in patients with malignant disease who have preexisting liver damage or impaired hepatic function, preexisting bone marrow depression, aplasia, leukopenia, thrombocytopenia, or anemia; the drug is usually contraindicated in patients with impaired renal function. In the management of psoriasis, methotrexate is contraindicated in patients with poor nutritional status or severe renal or hepatic disorders, those with overt or laboratory evidence of an immunodeficiency syndrome, and in those with preexisting blood dyscrasias such as bone marrow hypoplasia, leukopenia, thrombocytopenia, or clinically important anemia; relative contraindications also include cirrhosis, active or recent hepatitis, or excessive alcohol consumption. In the management of rheumatoid arthritis, methotrexate is contraindicated in patients with preexisting blood dyscrasias such as bone marrow hypoplasia, leukopenia, thrombocytopenia, or clinically important anemia; those with overt or laboratory evidence of immunodeficiency syndromes; and those with excessive alcohol consumption, alcoholic liver disease, or chronic liver disease.
Elevations in serum uric acid concentrations may occur in patients receiving methotrexate as a result of cell destruction and hepatic and renal damage. In some patients, uric acid nephropathy and acute renal failure may result. Tumor lysis syndrome associated with other cytotoxic drugs (e.g., fludarabine, cladribine), also has been reported in patients with rapidly growing tumors who were receiving methotrexate. Pharmacologic and appropriate supportive treatment may prevent or alleviate this complication. Methotrexate also was reported to precipitate acute gouty arthritis in two patients being treated for psoriasis. Administration of large volumes of fluids, alkalinization of the urine, and/or administration of allopurinol may be useful in preventing acute attacks of hyperuricemia and uric acid nephropathy.
Severe nephropathy manifested by azotemia, hematuria, and renal failure may occur in patients receiving methotrexate; fatalities have been reported. In one study, postmortem examination revealed extensive necrosis of the epithelium of the convoluted tubules. In patients with renal impairment, methotrexate accumulation and increased toxicity or additional renal damage may occur.
For more Drug Warnings (Complete) data for METHOTREXATE (22 total), please visit the HSDB record page.

Biological Half Life

The half life of low dose methotrexate is 3 to 10 hours in adults. The half life for high dose methotrexate is 8 to 15 hours. Pediatric patients taking methotrexate for acute lymphoblastic anemia experience a terminal half life of 0.7 to 5.8 hours. Pediatric patients taking methotrexate for juvenile idiopathic arthritis experience a half life of 0.9 to 2.3 hours.
Terminal: Low doses: 3 to 10 hours. High doses: 8 to 15 hours. Note: There is wide interindividual variation in clearance rates. Small amounts of methotrexate and its metabolites are protein-bound and may remain in tissues (kidneys, liver) for weeks to months; the presence of fluid loads, such as ascites or pleural effusion, and renal function impairment will also delay clearance.

Use Classification

Human drugs -> Nordimet -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Jylamvo -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Condensation of 2,3-dibromopropionaldehyde with 2,4,5,6-tetraaminopyrimidine to produce 6-bromomethyl-2,4-diaminopteridine and further condensation of this with N-(para-(methylamino)benzoyl)glutamic acid to yield methotrexate.
Preparation: J.M. Smith, D.B. Cosulich, US 2512572 (1959 to Cyanamid)

General Manufacturing Information

L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-: ACTIVE
A folic acid antagonist
Methotrexate is a mixture containing at least 85% 4-amino-10-methylfolic acid, calculated on the anhydrous basis, and small amounts of related compounds.
Information available in 2005 indicated that Methotrexate was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Croatia, Cyprus, Czech Republic, Denmark, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Luxembourg, Malaysia, Mexico, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, Yugoslavia (1,2)
Information available in 2005 indicated that Methotrexate sodium was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Czech Republic, Denmark, France, Germany, Indonesia, Israel, Italy, Malaysia, Mexico, Netherlands, New Zealand, Poland, Romania, Slovenia, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, United States (1,2) /Methotrexate Sodium/

Analytic Laboratory Methods

Analyte: methotrexate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: methotrexate; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: methotrexate; matrix: chemical purity; procedure: liquid chromatography with detection at 302 nm and comparison to standards
Analyte: methotrexate; matrix: pharmaceutical preparation (injection solution); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for METHOTREXATE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

TISSUES; FLUORESCENCE SPECTROPHOTOMETRY.
A RADIOIMMUNOASSAY PROCEDURE WAS DEVELOPED FOR DIRECT MEASUREMENT OF METHOTREXATE IN PLASMA, SERUM, CSF OR URINE SAMPLES. ASSAY IS SENSITIVE TO 100 PICOGRAMS; IS HIGHLY SPECIFIC FOR METHOTREXATE IN PRESENCE OF LEUCOVORIN, FOLIC & TETRAHYDROFOLIC ACID & OTHER FOLATE ANALOGS.
Sample matrix: Blood plasma. Sample preparation: Add trichloroacetic acid and centrifuge; add acetic acid-sodium acetate buffer; oxidize with aqueous potassium permanganate solution; add hydrogen peroxide. Assay procedure: HPLC with fluoroescence detection. Limit of detection: 0.01 ug/ml. /From table/
Sample matrix: Blood serum and urine. Sample preparation: Add sample to H-methotrexate; add yeast lysate mix; incubate; centrifuge. Assay procedure: Radiobinding assay. Limit of detection: 450 ng. /From table/
For more Clinical Laboratory Methods (Complete) data for METHOTREXATE (6 total), please visit the HSDB record page.

Storage Conditions

Methotrexate sodium tablets should be protected from light and stored in well-closed containers at 15-30 °C. Methotrexate sodium injection and powder for injection should be protected from light and stored at 15-30 °C. /Methotrexate sodium/

Interactions

Oral neomycin may decreases absorption of oral methotrexate.
Severe, sometimes fatal, toxicity (including hematologic and GI toxicity) has occurred following administration of a non-steroidal anti-inflammatory agent (eg, indomethacin, ketoprofen) concomitantly with methotrexate (particularly with high dose therapy) in patients with various malignant neoplasms, psoriasis, or rheumatoid arthritis.
Concomitant use of penicillins (e.g., amoxicillin, carbenicillin, mezlocillin) may decrease renal clearance of methotrexate, presumably by inhibiting renal tubular secretion of the drug. Increased serum concentrations of methotrexate, resulting in GI or hematologic toxicity, have been reported in patients receiving low- or high-dose methotrexate therapy concomitantly with penicillins, and patients receiving the drugs concomitantly should be carefully monitored.
Concurrent adminstration of intrathecal methotrexate and acyclovir may result in neurological abnormalities; use with caution.
For more Interactions (Complete) data for METHOTREXATE (16 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1. Bannwarth B, Labat L, Moride Y, Schaeverbeke T. Methotrexate in rheumatoid arthritis. An update. Drugs. 1994 Jan;47(1):25-50. doi: 10.2165/00003495-199447010-00003. PMID: 7510620.

2. Scheinfeld N. Three cases of toxic skin eruptions associated with methotrexate and a compilation of methotrexate-induced skin eruptions. Dermatol Online J. 2006 Dec 10;12(7):15. PMID: 17459301.

3. Rajagopalan PT, Zhang Z, McCourt L, Dwyer M, Benkovic SJ, Hammes GG. Interaction of dihydrofolate reductase with methotrexate: ensemble and single-molecule kinetics. Proc Natl Acad Sci U S A. 2002 Oct 15;99(21):13481-6. doi: 10.1073/pnas.172501499. Epub 2002 Oct 1. PMID: 12359872; PMCID: PMC129699.

4. Lopez-Olivo MA, Siddhanamatha HR, Shea B, Tugwell P, Wells GA, Suarez-Almazor ME. Methotrexate for treating rheumatoid arthritis. Cochrane Database Syst Rev. 2014 Jun 10;2014(6):CD000957. doi: 10.1002/14651858.CD000957.pub2. PMID: 24916606; PMCID: PMC7047041.

5. Brody M, Böhm I, Bauer R. Mechanism of action of methotrexate: experimental evidence that methotrexate blocks the binding of interleukin 1 beta to the interleukin 1 receptor on target cells. Eur J Clin Chem Clin Biochem. 1993 Oct;31(10):667-74. doi: 10.1515/cclm.1993.31.10.667. PMID: 8292668.

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